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molecular formula C11H13ClN2O3 B8789670 4-chloro-N-(2-methylpropyl)-3-nitrobenzamide

4-chloro-N-(2-methylpropyl)-3-nitrobenzamide

Cat. No. B8789670
M. Wt: 256.68 g/mol
InChI Key: NLMARCPWDULJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06200976B1

Procedure details

6 ml (0.06 mol) of isobutylamine in 60 ml tetrahydrofuran are added dropwise to a solution of 13.2 g (0.06 mol) of 4-chloro-3-nitro-benzoylchloride and 6 g (0.06 mol) of triethylamine in 150 ml tetrahydrofuran and the mixture is stirred for 1 hour. The solution is evaporated down, dissolved in methylene chloride and washed with water. The combined organic extracts are dried and evaporated down. The residue is chromatographed on silica gel and eluted with methylene chloride/ethanol (98:2). The desired fractions are combined and evaporated down.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][C:8]=1[N+:16]([O-:18])=[O:17].C(N(CC)CC)C>O1CCCC1>[CH2:1]([NH:5][C:11](=[O:12])[C:10]1[CH:14]=[CH:15][C:7]([Cl:6])=[C:8]([N+:16]([O-:18])=[O:17])[CH:9]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
13.2 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Name
Quantity
6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated down
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The combined organic extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluted with methylene chloride/ethanol (98:2)
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C(C)C)NC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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